molecular formula C15H22N2O3S B4083411 N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide

N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide

Cat. No. B4083411
M. Wt: 310.4 g/mol
InChI Key: OCSOSJWUDAYPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide, also known as CTOP, is a synthetic compound that has been extensively studied for its potential use in the treatment of opioid addiction. It is a potent and selective antagonist of the mu-opioid receptor, which is the primary target of most opioid drugs.

Mechanism of Action

N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide works by binding to the mu-opioid receptor and blocking the activation of downstream signaling pathways. This prevents the release of neurotransmitters such as dopamine, which are responsible for the rewarding effects of opioids. N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has a high affinity for the mu-opioid receptor and is able to block the receptor even in the presence of high concentrations of opioids.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to have a number of biochemical and physiological effects. It can reduce the release of dopamine in the brain, which is responsible for the rewarding effects of opioids. N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide can also reduce the release of other neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and anxiety. N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to be effective in reducing opioid self-administration in animal models, suggesting that it may be useful in the treatment of opioid addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in lab experiments is that it is a highly selective antagonist of the mu-opioid receptor. This means that it can be used to specifically target the mu-opioid receptor without affecting other receptors in the brain. However, N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide is a complex molecule that requires expertise in organic chemistry to synthesize. It is also relatively expensive compared to other opioid antagonists, which may limit its use in some lab settings.

Future Directions

For research on N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide include the development of new analogs, the use of N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in combination with other drugs, and the study of its long-term effects on brain function and behavior.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been extensively studied for its potential use in the treatment of opioid addiction. It is a potent and selective antagonist of the mu-opioid receptor, which is the primary target of most opioid drugs. By blocking the mu-opioid receptor, N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide can reduce the rewarding effects of opioids and prevent the development of addiction. N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has also been studied for its potential use in the treatment of pain, anxiety, and depression.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-19-13-6-12(7-14(8-13)20-2)16-15(21)17-5-3-4-11(9-17)10-18/h6-8,11,18H,3-5,9-10H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSOSJWUDAYPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)N2CCCC(C2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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